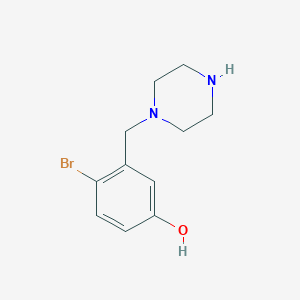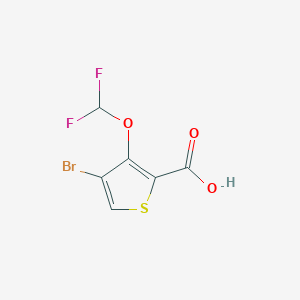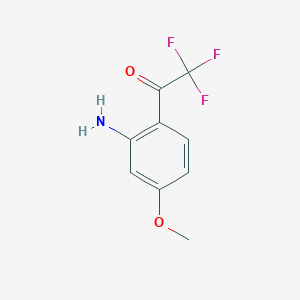
2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,6-Diméthyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-2H-indazole est un composé hétérocyclique contenant du bore. Il est caractérisé par la présence d'un noyau indazole substitué par un groupe ester de borate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,6-Diméthyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-2H-indazole implique généralement la réaction du 2,6-diméthylindazole avec le bis(pinacolato)diboron en présence d'un catalyseur au palladium. La réaction est généralement effectuée sous atmosphère inerte, comme l'azote ou l'argon, pour éviter l'oxydation. Les conditions réactionnelles comprennent souvent le chauffage du mélange à une température comprise entre 80 et 100 °C pendant plusieurs heures pour assurer une conversion complète.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, la purification du produit final est obtenue par des techniques telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,6-Diméthyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-2H-indazole subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe ester de borate peut être oxydé pour former des acides boroniques.
Réduction : Le noyau indazole peut être réduit dans des conditions spécifiques.
Substitution : Le groupe ester de borate peut participer aux réactions de couplage croisé de Suzuki-Miyaura.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Borohydrure de sodium ou autres agents réducteurs.
Substitution : Catalyseurs au palladium, bases telles que le carbonate de potassium et les halogénoarènes.
Principaux produits formés
Oxydation : Acides boroniques.
Réduction : Dérivés indazoles réduits.
Substitution : Composés biaryliques par couplage de Suzuki-Miyaura.
Applications de la recherche scientifique
Le 2,6-Diméthyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-2H-indazole a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif en synthèse organique, en particulier dans la formation de composés biaryliques.
Biologie : Investigated for its potential as a ligand in biological assays.
Médecine : Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industrie : Utilisé dans le développement de matériaux et de catalyseurs avancés.
Mécanisme d'action
Le mécanisme d'action du 2,6-Diméthyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-2H-indazole implique son interaction avec les cibles moléculaires par l'intermédiaire de son groupe ester de borate. Ce groupe peut former des liaisons covalentes réversibles avec les diols et autres nucléophiles, ce qui le rend utile dans divers processus chimiques et biologiques. Le noyau indazole peut également interagir avec des enzymes et des récepteurs spécifiques, modulant leur activité et conduisant à des effets thérapeutiques potentiels.
Applications De Recherche Scientifique
2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The indazole core can also interact with specific enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2,6-Diméthylindazole : Il n'a pas de groupe ester de borate, ce qui le rend moins polyvalent dans les réactions de couplage croisé.
5-Bromo-2,6-diméthylindazole : Contient un atome de brome au lieu du groupe ester de borate, ce qui conduit à une réactivité différente.
2,6-Diméthyl-5-phénylindazole : Substitué par un groupe phényle, affectant ses propriétés chimiques et ses applications.
Unicité
Le 2,6-Diméthyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-2H-indazole est unique en raison de son groupe ester de borate, qui améliore sa réactivité et sa polyvalence en synthèse organique. Cela en fait un composé précieux pour le développement de nouveaux matériaux, médicaments et catalyseurs.
Propriétés
Numéro CAS |
1310383-44-8 |
|---|---|
Formule moléculaire |
C15H21BN2O2 |
Poids moléculaire |
272.15 g/mol |
Nom IUPAC |
2,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C15H21BN2O2/c1-10-7-13-11(9-18(6)17-13)8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
Clé InChI |
HZIWNYXGDWQSFY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)





![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)

![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)




![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)
